molecular formula C10H8 B132426 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene CAS No. 144597-22-8

3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene

Cat. No. B132426
M. Wt: 128.17 g/mol
InChI Key: UDJGDXMIUPGDCM-UHFFFAOYSA-N
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Description

3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene, also known as EBOT, is a bicyclic compound that has gained significant attention in the scientific community due to its unique structure and potential applications. EBOT is a highly reactive molecule that contains both an alkyne and an alkene group, making it a versatile building block for the synthesis of various organic compounds. In

Mechanism Of Action

The mechanism of action of 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene is not well understood, but it is believed to interact with biological molecules such as proteins and nucleic acids. 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene has been shown to inhibit the activity of various enzymes, including proteases and kinases, which play important roles in cellular processes such as signal transduction and metabolism. Additionally, 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene has been reported to induce apoptosis in cancer cells, suggesting its potential as an anticancer agent.

Biochemical And Physiological Effects

3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene has been shown to have both biochemical and physiological effects. In vitro studies have demonstrated that 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene can inhibit the growth of cancer cells and induce apoptosis. 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene has also been shown to have anti-inflammatory and analgesic effects in animal models. However, the toxicity of 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene has not been thoroughly investigated, and its safety for human use is still unknown.

Advantages And Limitations For Lab Experiments

3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene has several advantages as a building block for the synthesis of organic compounds. Its versatility allows for the introduction of different functional groups and stereochemistry, making it a valuable tool for drug discovery and materials science. However, the high reactivity of 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene can also be a limitation, as it requires careful handling and storage. Additionally, the synthesis of 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene can be challenging, and the yield can be low under certain conditions.

Future Directions

There are several future directions for research on 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene. One area of interest is the development of new drugs and materials using 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene as a building block. The potential anticancer activity of 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene also warrants further investigation, including studies on its mechanism of action and toxicity. Additionally, the synthesis of 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene can be optimized to improve the yield and reduce the environmental impact. Overall, 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene has the potential to be a valuable tool for the development of new drugs and materials, and further research is needed to fully understand its properties and applications.

Synthesis Methods

The synthesis of 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene involves the reaction of 1,3-cyclohexadiene with acetylene gas in the presence of a catalyst such as palladium or nickel. The reaction proceeds through a series of intermediate steps, resulting in the formation of 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene as the final product. The yield of 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene can be improved by optimizing the reaction conditions such as temperature, pressure, and catalyst concentration.

Scientific Research Applications

3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene has been widely used as a building block for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene can be functionalized at both the alkyne and alkene groups, allowing for the introduction of different functional groups and stereochemistry. This versatility has made 3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene a valuable tool for the development of new drugs and materials.

properties

IUPAC Name

3-ethynylbicyclo[4.2.0]octa-1(6),2,4-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8/c1-2-8-3-4-9-5-6-10(9)7-8/h1,3-4,7H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJGDXMIUPGDCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC2=C(CC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30451142
Record name 3-Ethynylbicyclo[4.2.0]octa-1,3,5-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethynylbicyclo[4.2.0]octa-1(6),2,4-triene

CAS RN

144597-22-8
Record name 3-Ethynylbicyclo[4.2.0]octa-1,3,5-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30451142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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